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Compound of Interest

Compound Name: (S)-propane-1,2-diol

Cat. No.: B1200883 Get Quote

Propane-1,2-diol, commonly known as propylene glycol, is a widely utilized excipient in

pharmaceutical formulations, a food additive, and a component in a vast array of consumer

products. Due to the presence of a chiral center, it exists as two stereoisomers: (S)-propane-
1,2-diol and (R)-propane-1,2-diol. While often used as a racemic mixture, understanding the

distinct toxicological profiles of each enantiomer is crucial for risk assessment and the

development of safer products. This guide provides a comparative analysis of the toxicity of

(S)- and (R)-propane-1,2-diol, supported by experimental data from in vivo and in vitro studies.

Quantitative Toxicity Data
A summary of the key quantitative toxicity data for the enantiomers of propane-1,2-diol is

presented below. The data primarily highlights differences in acute oral toxicity, with limited

evidence for significant divergence in subacute or developmental toxicity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1200883?utm_src=pdf-interest
https://www.benchchem.com/product/b1200883?utm_src=pdf-body
https://www.benchchem.com/product/b1200883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicity
Endpoint

Species/Mo
del

(S)-
propane-
1,2-diol

(R)-
propane-
1,2-diol

Racemic
(RS)-
propane-
1,2-diol

Reference

Acute Oral

Toxicity

(LD50)

Kunming

Mice
26.62 g/kg 22.81 g/kg 24.92 g/kg [1]

Development

al Toxicity

Zebrafish

Larvae

No significant

effect on

basic

development

al endpoints

(hatching,

mortality,

malformation)

No significant

effect on

basic

development

al endpoints

(hatching,

mortality,

malformation)

No significant

effect on

basic

development

al endpoints

(hatching,

mortality,

malformation)

Neurotoxicity
Zebrafish

Larvae

High doses

could

potentially

exhibit

neurotoxicity

and ocular

development

al toxicity

High doses

could

potentially

exhibit

neurotoxicity

and ocular

development

al toxicity

High doses

could

potentially

exhibit

neurotoxicity

and ocular

development

al toxicity

In Vitro

Cytotoxicity

Human

Proximal

Tubule Cells

Cytotoxicity

noted at 50

mM

Cytotoxicity

noted at 50

mM

Cytotoxicity

noted at 50

mM

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow

for critical evaluation and replication of the findings.

Acute and Subacute Oral Toxicity in Mice
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A study was conducted to evaluate the acute and subacute oral toxicity of (R)-, (S)-, and

racemic (RS)-propane-1,2-diol in Kunming mice.[1]

Acute Oral Toxicity:

Animal Model: Male and female Kunming mice.

Dosage: A range of doses of (R)-, (S)-, and (RS)-propane-1,2-diol were administered via

oral gavage.

Observation Period: 14 days.

Endpoints: Mortality was recorded to calculate the median lethal dose (LD50).

Subacute Oral Toxicity (28-Day Study):

Animal Model: Kunming mice.

Dosage: 1 and 5 g/kg/day of (R)-, (S)-, and (RS)-propane-1,2-diol administered orally.

Endpoints: Body weight, organ weights, serum biochemical parameters (including blood

urea nitrogen), and renal histology were examined. Oxidative stress markers (superoxide

dismutase, catalase, glutathione peroxidase, malondialdehyde) and inflammatory

cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6) in the kidney were also

measured.
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In Vivo Toxicity Study Experimental Workflow.

Developmental and Neurotoxicity in Zebrafish Larvae
The developmental and neurotoxic effects of (R)-, (S)-, and (RS)-propane-1,2-diol were

assessed using zebrafish larvae.

Animal Model: Zebrafish (Danio rerio) embryos and larvae.

Exposure: Embryos were exposed to various concentrations of the propane-1,2-diol

enantiomers.

Endpoints:
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Developmental Toxicity: Embryonic movement, hatching rate, mortality, malformation rate,

heartbeat, and body length.

Neurotoxicity: Eye diameter and locomotor activity of larval zebrafish.

In Vitro Cytotoxicity in Human Proximal Tubule Cells
The cytotoxic effects of propane-1,2-diol were investigated in a primary culture of human

proximal tubule (HPT) cells.

Cell Model: Primary cultured human proximal tubule (HPT) cells.

Treatment: Cells were exposed to 10-50 mM of racemic, (S)-, and (R)-propane-1,2-diol for

up to 6 days.

Endpoints:

Cytotoxicity: Thymidine incorporation (cell proliferation), mitochondrial metabolic activity

(MTT assay), and lysosomal accumulation of neutral red.

Oxidative Stress: Cellular thiobarbituric acid-reactive substances (TBARS) and glutathione

levels.

Signaling and Metabolic Pathways
Proposed Mechanism of Nephrotoxicity
In the subacute toxicity study in mice, the administration of propane-1,2-diol was found to

cause nephrotoxicity. The proposed mechanism involves the induction of oxidative stress and

an inflammatory response mediated by the NF-κB signaling pathway.[1]
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Proposed Mechanism of Propane-1,2-diol-Induced Nephrotoxicity.

Mammalian Metabolic Pathway
The primary metabolic pathway for both (S)- and (R)-propane-1,2-diol in mammals involves

oxidation to lactate and then pyruvate, which subsequently enters the citric acid cycle. The

metabolism is stereoselective, with the (S)-enantiomer being metabolized faster than the (R)-

enantiomer. This process is primarily carried out by alcohol dehydrogenase and aldehyde

dehydrogenase.
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General Mammalian Metabolic Pathway of Propane-1,2-diol Enantiomers.

Discussion and Conclusion
The available data indicates subtle differences in the acute oral toxicity of (S)- and (R)-

propane-1,2-diol in mice, with the (R)-enantiomer exhibiting a slightly lower LD50.[1] However,

in subacute toxicity studies, no significant differences between the enantiomers were observed,

though both induced nephrotoxicity at higher doses through mechanisms involving oxidative

stress and inflammation.[1] Similarly, developmental and neurotoxicity studies in zebrafish

larvae did not reveal significant differences in the fundamental toxic effects of the two

enantiomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1200883?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/34461418/
https://pubmed.ncbi.nlm.nih.gov/34461418/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In vitro studies on human proximal tubule cells showed that propane-1,2-diol can induce

cytotoxicity, but the study suggested a lack of enantiomeric specificity in the toxic mechanism. It

is important to note that a comprehensive, head-to-head comparison of the in vitro cytotoxicity

of (S)- and (R)-propane-1,2-diol across a range of cell lines (e.g., hepatic, neuronal, epithelial)

is currently lacking in the scientific literature. Such studies would be invaluable for a more

complete understanding of their comparative toxicity at the cellular level.

The faster metabolism of the (S)-enantiomer compared to the (R)-enantiomer is a key

differentiating factor. This stereoselective metabolism, driven by enzymes such as alcohol and

aldehyde dehydrogenase, could potentially lead to different pharmacokinetic profiles and,

consequently, variations in toxicity under specific exposure scenarios.

In conclusion, while both (S)- and (R)-propane-1,2-diol are generally considered to have low

toxicity, the existing evidence points to minor differences in their acute toxic potential. The

underlying mechanisms of toxicity at high doses appear to be similar for both enantiomers,

involving oxidative stress and inflammation. Further in vitro research is warranted to fully

elucidate any cell-type specific differences in the cytotoxicity of these two widely used chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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